

Boc-O-allyl-L-tyrosine: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: *Boc-O-allyl-L-tyrosine*

Cat. No.: *B558129*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N- α -(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (**Boc-O-allyl-L-tyrosine**). Understanding the chemical stability of this critical amino acid derivative is paramount for its successful application in peptide synthesis, drug development, and other areas of chemical and pharmaceutical research. This document outlines the known stability profile based on its constituent protecting groups, recommended handling and storage protocols, and general methodologies for assessing its purity and degradation.

Chemical and Physical Properties

Boc-O-allyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl ether linkage. These modifications enhance its solubility in organic solvents and allow for its specific use in peptide synthesis.^{[1][2][3]}

Table 1: Physical and Chemical Properties of **Boc-O-allyl-L-tyrosine**

Property	Value	Source(s)
CAS Number	127132-38-1	[1]
Molecular Formula	C ₁₇ H ₂₃ NO ₅	[1]
Molecular Weight	321.4 g/mol	[1]
Appearance	White crystalline powder, White to off-white powder	[1] [2]
Purity (Typical)	≥ 99% (HPLC)	[1] [2]
Optical Rotation	$[\alpha]^{20}D = +17 \pm 2^\circ$ (c=1 in MeOH)	[1]

Stability Profile and Degradation Pathways

While specific, quantitative forced degradation studies for **Boc-O-allyl-L-tyrosine** are not readily available in public literature, its stability can be inferred from the well-documented chemistry of its N-terminal Boc and side-chain O-allyl protecting groups.

N-Boc Group Stability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[\[4\]](#) However, it is designed to be labile under acidic conditions.

- Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[\[5\]](#) This cleavage proceeds via the formation of a stable tert-butyl cation. Therefore, prolonged exposure to acidic environments (pH < 4) during storage or in solution should be avoided to prevent premature deprotection.
- Thermal Stress: The Boc group exhibits good thermal stability at standard laboratory and physiological temperatures (e.g., 37°C).[\[6\]](#) Thermal deprotection typically requires temperatures well above 100°C.[\[7\]](#)[\[8\]](#)

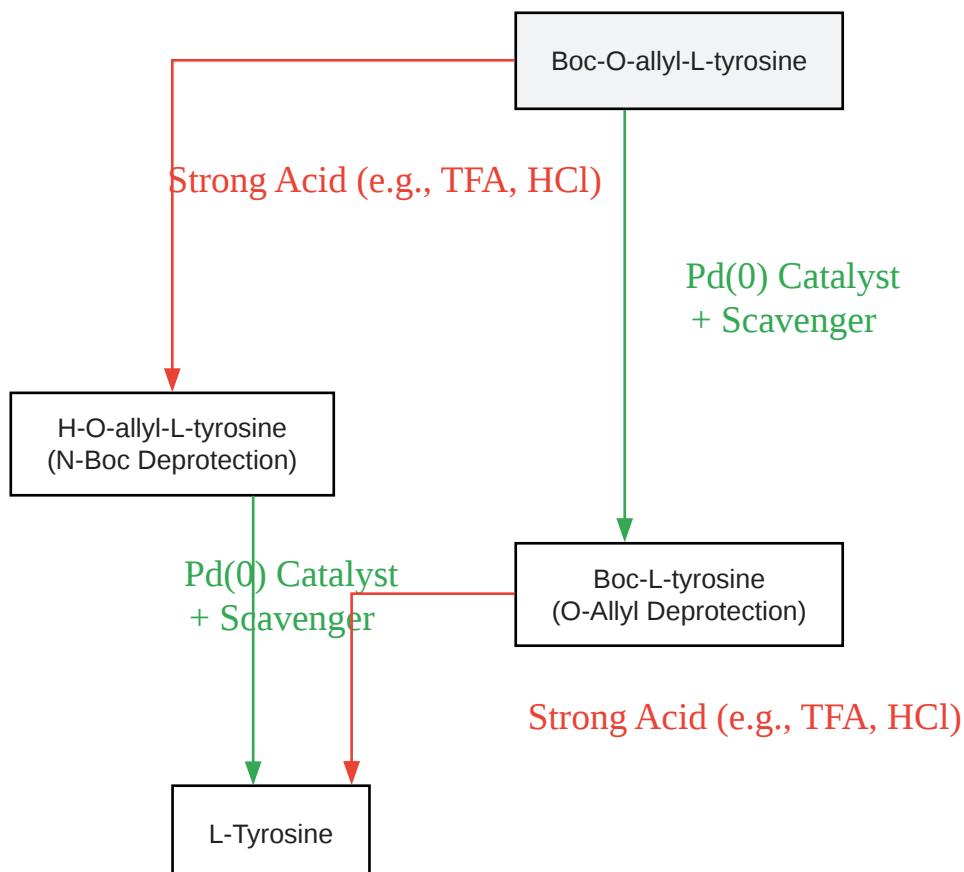
O-Allyl Group Stability

The allyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is known for its robustness and orthogonality to many common reaction conditions in peptide synthesis.

- Acidic and Basic Conditions: The O-allyl group is stable to the acidic conditions used for Boc group removal and the basic conditions used for Fmoc group removal, making it a valuable orthogonal protecting group.[9]
- Palladium-Mediated Cleavage: The primary route for O-allyl group removal involves palladium(0)-catalyzed allylic rearrangement in the presence of a scavenger.[10][11][12] Therefore, the compound should not be exposed to palladium catalysts unless deprotection is intended.

Potential Degradation Pathways

Based on the lability of the protecting groups, two primary degradation pathways can be anticipated under improper storage or handling conditions.



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Caption: Potential degradation pathways of **Boc-O-allyl-L-tyrosine**.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of **Boc-O-allyl-L-tyrosine**, proper storage and handling are essential.

Table 2: Recommended Storage and Handling Guidelines

Condition	Recommendation	Rationale	Source(s)
Temperature	Store at 2°C to 8°C.	To minimize potential thermal degradation and preserve chemical integrity.	[1][2]
Atmosphere	Store under an inert atmosphere (e.g., Argon, Nitrogen).	To prevent potential oxidation, although the compound is generally stable in air.	General Best Practice
Light	Store in a tightly sealed, light-resistant container.	To prevent potential photolytic degradation, although specific photostability data is unavailable.	General Best Practice
Moisture	Keep container tightly closed in a dry place.	To prevent hydrolysis of the ester or other moisture-related degradation.	General Best Practice
Incompatibilities	Avoid strong acids and palladium catalysts.	Strong acids will cleave the Boc group. Palladium catalysts will cleave the allyl group.	[5][10]

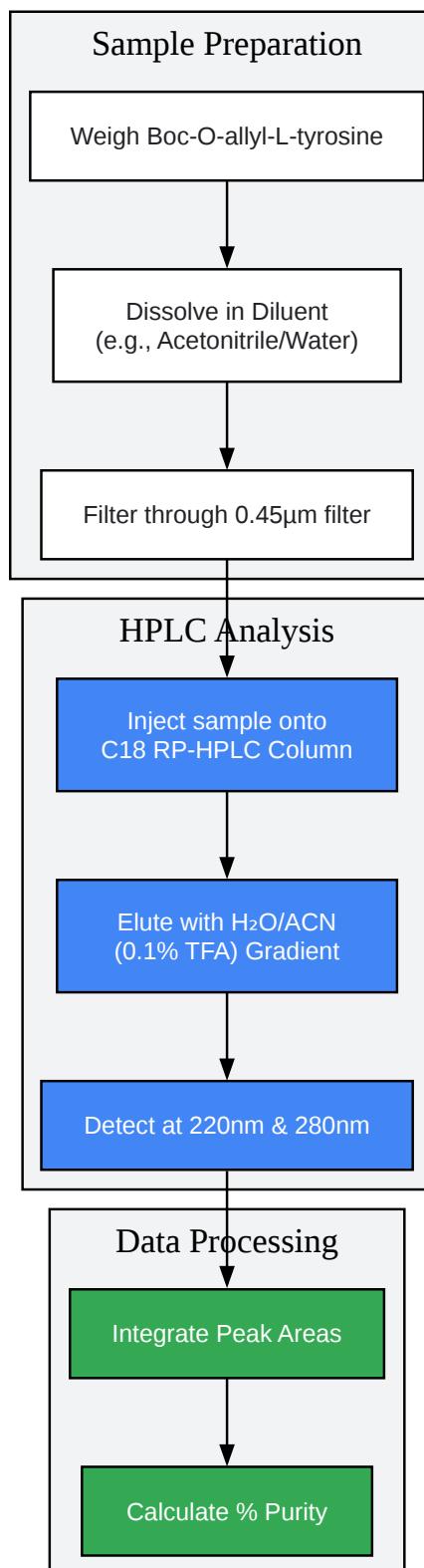
Experimental Protocols for Stability and Purity Assessment

While a specific stability-indicating assay has not been published, a standard approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of **Boc-O-allyl-L-tyrosine** and monitor its stability over time.

General Protocol for HPLC Purity Analysis

This protocol provides a general framework for the analysis. Method optimization (e.g., mobile phase composition, gradient, and column type) is recommended for achieving the best separation.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 280 nm.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).
- Analysis: Inject a known volume (e.g., 10 μ L) and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. Potential impurities like Boc-L-tyrosine or H-O-allyl-L-tyrosine should have different retention times.

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